An In-Depth Technical Guide to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3)
An In-Depth Technical Guide to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, a key heterocyclic intermediate in synthetic chemistry. We will delve into its core properties, synthesis, and analytical characterization, offering insights grounded in established scientific principles to empower its effective application in research and development.
Core Molecular Profile
6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, with the CAS Registry Number 89837-18-3, is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitutions on this molecule—a methoxy group at the 6-position and a methyl group at the 4-position—significantly influence its electronic properties and steric profile, making it a tailored building block for more complex molecular architectures.
Molecular Structure:
Caption: Chemical structure of 6-Methoxy-4-methyl-1-indanone.
This molecule serves as a valuable intermediate, particularly in the synthesis of pharmaceuticals. For instance, it is a known precursor in the preparation of certain neuroprotective agents. Its structure allows for further functionalization at the ketone, the aromatic ring, or the alpha-carbon positions.
Physicochemical and Spectroscopic Data Summary
The following table summarizes the key properties of this compound. It is crucial to note that while some data is experimentally derived, other values may be based on computational predictions. Always verify with in-house analytical data.
| Property | Value | Source |
| CAS Number | 89837-18-3 | N/A |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | N/A |
| Appearance | Off-white to yellow or brown solid/powder | |
| Melting Point | 81-85 °C | |
| Boiling Point | ~321.3 °C (Predicted) | N/A |
| Density | ~1.136 g/cm³ (Predicted) | N/A |
| pKa | ~-4.1 (Predicted) | N/A |
Synthesis Pathway: A Mechanistic Approach
The synthesis of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This classic cyclization reaction is a robust and well-understood method for forming the five-membered ring of the indanone core.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the bond formed during the Friedel-Crafts cyclization.
Caption: Retrosynthetic analysis of the target indanone.
Step-by-Step Synthesis Protocol
The following protocol is a representative synthesis based on established chemical principles for this class of compounds.
Part A: Synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic acid
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
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Friedel-Crafts Acylation: Slowly add a solution of 3,5-dimethylanisole and succinic anhydride in DCM to the cooled suspension. The reaction is typically stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.
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Causality: Succinic anhydride is the acylating agent. AlCl₃ acts as a Lewis acid to activate the anhydride, making it a more potent electrophile for the aromatic ring of 3,5-dimethylanisole.
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Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Reduction: The resulting keto-acid is then reduced. A common method is the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).
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Causality: This step is crucial to reduce the ketone formed during the acylation to a methylene group, yielding the desired propanoic acid side chain.
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Isolation: After an appropriate workup and extraction, the product, 3-(3-Methoxy-5-methylphenyl)propanoic acid, is isolated, typically as a solid that can be purified by recrystallization.
Part B: Cyclization to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
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Acyl Chloride Formation: The propanoic acid from Part A is converted to its more reactive acyl chloride. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
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Causality: The acyl chloride is a much stronger electrophile than the carboxylic acid, which is necessary for the subsequent intramolecular Friedel-Crafts reaction.
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Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable solvent (e.g., DCM), and a Lewis acid, typically AlCl₃, is added portion-wise at low temperature (0 °C). The reaction is then stirred, often at room temperature, to promote cyclization.
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Causality: The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring, yielding the indanone product.
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Final Workup and Purification: The reaction is quenched with ice/water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.
Analytical Characterization and Data Interpretation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation. The expected spectrum for this molecule would show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the two methylene groups of the indanone ring.
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Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at the 5- and 7-positions.
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Methoxy Protons: A sharp singlet at around 3.8-4.0 ppm, integrating to 3 protons.
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Aliphatic Protons: Two triplets (or more complex multiplets due to coupling) between 2.5 and 3.5 ppm, each integrating to 2 protons, corresponding to the two CH₂ groups of the five-membered ring.
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Methyl Protons: A singlet at around 2.2-2.5 ppm, integrating to 3 protons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.21. Common fragmentation patterns for indanones include the loss of CO (M-28) and subsequent fragmentation of the side chains.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
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C=O Stretch (Ketone): A strong, sharp absorption band around 1690-1710 cm⁻¹. This is a key diagnostic peak for the indanone carbonyl group.
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C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
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Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, or vapors.
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Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Applications in Research and Development
6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized core, which allows for efficient entry into more complex molecular scaffolds.
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Medicinal Chemistry: As a substituted indanone, it is a precursor for compounds targeting a range of biological pathways. The indanone core is a feature in drugs and clinical candidates for conditions affecting the central nervous system, inflammation, and oncology.
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Organic Synthesis: It serves as a versatile building block for constructing polycyclic systems or for further elaboration through reactions at the ketone or the aromatic ring.
The strategic placement of the methoxy and methyl groups provides steric and electronic handles to direct subsequent reactions, making it a more refined starting material than unsubstituted indanone.
